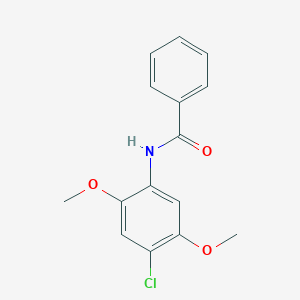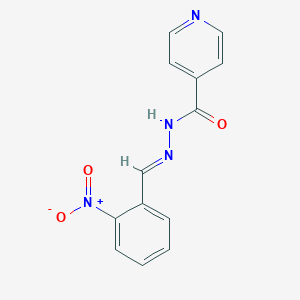![molecular formula C12H11N3O4 B274133 5-[(2-methoxyanilino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B274133.png)
5-[(2-methoxyanilino)methylidene]-1,3-diazinane-2,4,6-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(2-methoxyanilino)methylidene]-1,3-diazinane-2,4,6-trione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as MADDT, and it has been synthesized through various methods. The purpose of
Wirkmechanismus
The mechanism of action of MADDT is not fully understood. However, it has been suggested that MADDT induces apoptosis in cancer cells by activating the caspase pathway. MADDT has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase, which are involved in various physiological processes.
Biochemical and Physiological Effects:
MADDT has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and exhibit anti-inflammatory properties. MADDT has also been found to inhibit the activity of certain enzymes, which may have implications for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
MADDT has several advantages for lab experiments. It is relatively easy to synthesize, and it exhibits potent anticancer activity. However, MADDT has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of MADDT. One potential direction is the development of new anticancer drugs based on the structure of MADDT. Another potential direction is the development of new antibiotics based on MADDT's ability to inhibit the growth of bacteria and fungi. Additionally, further research is needed to fully understand the mechanism of action of MADDT and its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, MADDT is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. It has been synthesized through various methods, and it exhibits potent anticancer activity, inhibits the growth of bacteria and fungi, and exhibits anti-inflammatory properties. MADDT has several advantages for lab experiments, including its ease of synthesis and potent anticancer activity. However, it also has some limitations, including its low solubility in water. There are several future directions for the use of MADDT, including the development of new anticancer drugs and antibiotics based on its structure, and further research is needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
Synthesemethoden
MADDT has been synthesized through various methods, including the reaction of 2-methoxyaniline with dimethyl acetylenedicarboxylate and triethylamine in the presence of p-toluenesulfonic acid. Another method involves the reaction of 2-methoxyaniline with ethyl acetoacetate in the presence of p-toluenesulfonic acid and acetic anhydride. The yield of MADDT is about 50% in both methods.
Wissenschaftliche Forschungsanwendungen
MADDT has potential applications in various areas of scientific research, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit anticancer activity by inducing apoptosis in cancer cells. MADDT has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. Additionally, MADDT has been found to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Eigenschaften
Produktname |
5-[(2-methoxyanilino)methylidene]-1,3-diazinane-2,4,6-trione |
|---|---|
Molekularformel |
C12H11N3O4 |
Molekulargewicht |
261.23 g/mol |
IUPAC-Name |
5-[(2-methoxyanilino)methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H11N3O4/c1-19-9-5-3-2-4-8(9)13-6-7-10(16)14-12(18)15-11(7)17/h2-6,13H,1H3,(H2,14,15,16,17,18) |
InChI-Schlüssel |
ZRYFFBXGTPGHCB-UHFFFAOYSA-N |
Isomerische SMILES |
COC1=CC=CC=C1NC=C2C(=O)NC(=O)NC2=O |
SMILES |
COC1=CC=CC=C1NC=C2C(=O)NC(=O)NC2=O |
Kanonische SMILES |
COC1=CC=CC=C1NC=C2C(=O)NC(=O)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-(1,1-dioxidotetrahydro-3-thienyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B274065.png)
![6-[6-chloro-3-[[(Z)-(4-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]pyridin-2-yl]sulfanyl-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B274066.png)
![(4Z)-4-[(4-methylanilino)methylidene]-N-(2-methylphenyl)-3-oxonaphthalene-2-carboxamide](/img/structure/B274068.png)
![(4Z)-4-[(3-methylanilino)methylidene]-N-(2-methylphenyl)-3-oxonaphthalene-2-carboxamide](/img/structure/B274070.png)
![4-chloro-N'-[2,2,2-trifluoro-1-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)ethylidene]benzohydrazide](/img/structure/B274072.png)

![3-(2-[3-(carboxymethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-benzothiazol-3(2H)-yl)-1-propanesulfonate](/img/structure/B274075.png)
